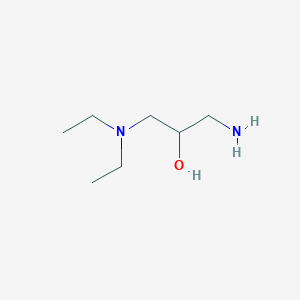

1-Amino-3-(diethylamino)propan-2-ol

Description

Significance as a Versatile Organic Intermediate

The utility of 1-amino-3-(diethylamino)propan-2-ol as a versatile organic intermediate stems from the differential reactivity of its functional groups. The primary amine, tertiary amine, and hydroxyl group can be selectively targeted in chemical reactions, allowing for the construction of a wide array of derivatives. This controlled reactivity is fundamental to its role as a scaffold in multistep syntheses.

A common synthetic route to produce this compound involves the reaction of glycidyldiethylamine (B1347072) with ammonium (B1175870) hydroxide. In a typical procedure, glycidyldiethylamine is added to an ice-cold solution of ammonium hydroxide. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature over several hours. This process results in a high yield of the desired product, which can be purified by distillation. chemicalbook.com For instance, one documented synthesis achieved a 92% yield. chemicalbook.com

The presence of both nucleophilic (amino groups) and potentially coordinating (amino and hydroxyl groups) sites makes this compound a valuable precursor for creating a variety of more complex molecules. Researchers have utilized this intermediate to synthesize derivatives with potential applications in different fields of chemistry. researchgate.net

Overview of Foundational Research Areas

The unique structural features of this compound have led to its investigation in several key areas of chemical research.

Medicinal Chemistry: Derivatives of 1,3-diaminopropan-2-ols, the class of compounds to which this compound belongs, have been synthesized and studied for their potential biological activities. researchgate.net The core structure serves as a scaffold that can be modified to interact with biological targets. For example, research has been conducted on the synthesis of various 1,3-diaminopropan-2-ol derivatives to explore their effects on biological systems, such as their relaxant activity on smooth muscle tissue. researchgate.net

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms in this compound can act as ligands, binding to metal ions to form coordination complexes. This property is of interest in the development of new catalysts. The structure of the ligand can influence the geometry and electronic properties of the metal center, thereby tuning the catalytic activity and selectivity of the complex. While specific research on this compound as a catalyst is not extensively detailed in the provided results, related amino alcohols are widely used in catalysis. For instance, other amino alcohols are used as catalysts in polyurethane foam production. whamine.comsigmaaldrich.com

Materials Science: The ability of the hydroxyl and amino groups to react with other monomers makes this compound a potential building block for polymers and functional materials. For example, related diamines are used in processes to remove acidic compounds from gaseous effluents, indicating a role in developing materials for gas capture and purification. google.com The terminal hydroxyl group, in particular, can react with isocyanates, a key reaction in the formation of polyurethanes. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJMOTVCCRDZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871161 | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-01-6 | |

| Record name | 1-Amino-3-(diethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-diethylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 3 Diethylamino Propan 2 Ol and Analogues

Primary Synthetic Routes and Reaction Mechanisms

The principal and most direct method for the preparation of 1-Amino-3-(diethylamino)propan-2-ol involves the nucleophilic attack of ammonia (B1221849) on a substituted epoxide. This approach is favored for its atom economy and straightforward nature.

Nucleophilic Ring Opening of Epoxides (e.g., Glycidyldiethylamine) by Ammonia

The core of this synthetic strategy is the reaction between glycidyldiethylamine (B1347072) and ammonia. In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the strained three-membered ring and the formation of the corresponding amino alcohol. The reaction proceeds via an SN2 mechanism, which dictates the stereochemical outcome of the product. The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring, a key consideration in the synthesis of substituted amino alcohols.

The synthesis of this compound from glycidyldiethylamine and ammonia is typically carried out in an aqueous medium using ammonium (B1175870) hydroxide. A common procedure involves the dropwise addition of glycidyldiethylamine to an ice-cold solution of concentrated ammonium hydroxide. The reaction is initially maintained at a low temperature (0-5°C) and then allowed to proceed at room temperature for an extended period, often overnight, to ensure complete reaction.

Procedural optimizations can be implemented to improve the reaction's efficiency and selectivity. The use of a significant excess of ammonia is a critical parameter. This not only drives the reaction to completion but also minimizes the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with unreacted epoxide. The temperature profile of the reaction—initial cooling followed by warming to room temperature—is also a key optimization to control the initial exothermic reaction and then ensure a sufficient reaction rate for completion.

Interactive Data Table: Synthesis of this compound

| Parameter | Value |

| Reactant 1 | Glycidyldiethylamine |

| Reactant 2 | Ammonium Hydroxide (25% w/w) |

| Molar Ratio (Ammonia:Epoxide) | ~6.4 : 1 |

| Initial Temperature | 0-5 °C |

| Reaction Time (Initial) | 1 hour |

| Final Temperature | Room Temperature |

| Reaction Time (Final) | 14 hours |

| Work-up | Evaporation and Distillation |

| Yield | 92% |

A high yield of 92% has been reported for the synthesis of this compound using the aforementioned procedure. This high yield is largely attributed to the effective control of reaction conditions, particularly the large excess of ammonia which suppresses side reactions.

Several strategies can be employed to further enhance the yield and purity of the final product. The purity of the starting materials, especially the glycidyldiethylamine, is crucial as impurities can lead to unwanted side products. Careful control of the addition rate of the epoxide to the ammonia solution can prevent localized overheating and potential side reactions. Post-reaction purification, typically distillation under reduced pressure, is essential to separate the desired product from excess ammonia, water, and any high-boiling byproducts. While not explicitly detailed for this specific reaction in the provided search results, the use of catalysts in epoxide aminolysis is a general strategy for yield enhancement. Lewis acids, for example, can activate the epoxide ring, making it more susceptible to nucleophilic attack and potentially allowing for milder reaction conditions or shorter reaction times.

Alternative Synthetic Frameworks for Related Amino Alcohols

While the direct aminolysis of glycidyldiethylamine with ammonia is a primary route to the target compound, other synthetic frameworks are employed for the synthesis of analogous amino alcohols. These alternative routes often involve different epoxides or a different class of starting material altogether.

Epoxide Route with Diverse Amines (e.g., Propylene (B89431) Oxide Reactions)

A general and versatile method for synthesizing a wide range of amino alcohols is the reaction of epoxides with various primary or secondary amines. Propylene oxide is a common starting material in this context. The reaction mechanism is analogous to the one described for glycidyldiethylamine, with the amine acting as the nucleophile to open the epoxide ring. The regioselectivity of the reaction is a key consideration, as the nucleophile can attack either the more substituted or less substituted carbon of the epoxide. In the case of propylene oxide reacting with ammonia or primary amines, the attack predominantly occurs at the less sterically hindered carbon, yielding a primary alcohol.

The reaction conditions for the aminolysis of epoxides can be varied to optimize for specific products. For instance, the reaction of propylene oxide with ammonia to produce 1-amino-2-propanol is often carried out at elevated temperatures and pressures to achieve a reasonable reaction rate. The use of a large excess of ammonia is also critical in this case to favor the formation of the primary amino alcohol over di- and tri-substituted products. sciencemadness.orgprocurementresource.com

The synthesis of 2-(diethylamino)ethanol (B1670525) from ethylene (B1197577) oxide and diethylamine (B46881) provides another example of this route. google.comatamanchemicals.comatamankimya.comnih.gov This reaction is typically performed by bubbling ethylene oxide gas through liquid diethylamine, often with external cooling to control the exothermic reaction.

Interactive Data Table: Synthesis of Amino Alcohols via the Epoxide Route

| Epoxide | Amine | Product | Reaction Conditions | Yield |

| Propylene Oxide | Ammonia | 1-Amino-2-propanol | High temperature and pressure, excess ammonia | Moderate to Good |

| Ethylene Oxide | Diethylamine | 2-(Diethylamino)ethanol | Bubbling ethylene oxide through diethylamine | High |

| Glycidol | Diethylamine | 3-(Diethylamino)-1,2-propanediol (B1585586) | - | - |

| Data for the synthesis of 3-(Diethylamino)-1,2-propanediol was not sufficiently detailed in the search results to populate reaction conditions and yield. |

Chlorohydrin Route

An alternative to the epoxide ring-opening with amines is the chlorohydrin route. This two-step process begins with the formation of a chlorohydrin from an alkene or an epoxide. In the second step, the chlorohydrin is reacted with an amine. The amine displaces the chloride ion via a nucleophilic substitution reaction to form the desired amino alcohol. This route can sometimes offer advantages in terms of regioselectivity, as the position of the chlorine and hydroxyl groups in the chlorohydrin intermediate is well-defined.

A relevant example is the synthesis of 2-aminopropanol from propylene oxide. google.com First, propylene oxide is reacted with hydrochloric acid to form 1-chloro-2-propanol (B90593) (and its isomer 2-chloro-1-propanol). The resulting chloropropanol (B1252657) is then reacted with an excess of ammonia at elevated temperature and pressure to yield 2-aminopropanol. google.com

Similarly, 2-(diethylamino)ethanol can be synthesized by reacting ethylene chlorohydrin with diethylamine. orgsyn.org The reaction is typically carried out by heating the reactants, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Interactive Data Table: Synthesis of Amino Alcohols via the Chlorohydrin Route

| Chlorohydrin | Amine | Product | Reaction Conditions | Yield |

| 1-Chloro-2-propanol | Ammonia | 2-Aminopropanol | 50-200°C, excess liquid ammonia | Good |

| Ethylene Chlorohydrin | Diethylamine | 2-(Diethylamino)ethanol | Heating with diethylamine | 68-70% orgsyn.org |

| 1-Chloro-3-(diethylamino)propan-2-ol | Ammonia | This compound | - | - |

| A direct synthesis of this compound from the corresponding chlorohydrin and ammonia was not explicitly found, but is a chemically plausible route. |

Reductive Amination Approaches

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a hypothetical precursor would be 1-(diethylamino)-3-hydroxypropan-2-one. The reaction would involve the condensation of the ketone with an ammonia source to form an imine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com Other reducing systems include catalytic hydrogenation over palladium, platinum, or nickel catalysts. google.com

While a direct and specific example for the synthesis of this compound using this method is not extensively documented in readily available literature, the general principles of reductive amination are well-established for a wide range of ketones and amines. organic-chemistry.orgmdpi.com The reaction conditions, such as solvent, temperature, and pH, would need to be optimized to favor the formation of the desired primary amine and minimize potential side reactions like over-alkylation.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls; effective under mildly acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and selective; often used for acid-sensitive substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aldehydes, Ketones | Can be highly efficient; requires specialized equipment for handling hydrogen gas. google.com |

| Ammonia Borane (NH₃BH₃) | Aldehydes, Ketones | Can be used in solvent-free conditions, promoted by trimethyl borate. organic-chemistry.org |

Nucleophilic Substitution Reactions with Halohydrin Precursors

A more documented and industrially relevant approach for the synthesis of this compound and its analogues involves nucleophilic substitution reactions with halohydrin or epoxide precursors. A common starting material for this route is epichlorohydrin, which can be readily converted to glycidyldiethylamine.

A specific synthesis of this compound has been reported starting from glycidyldiethylamine. chemicalbook.com In this method, the epoxide ring of glycidyldiethylamine is opened by nucleophilic attack of ammonia. The reaction is typically carried out using aqueous ammonium hydroxide. The strained three-membered ring of the epoxide is highly susceptible to attack, leading to the formation of the desired this compound with high regioselectivity. A detailed procedure involves the dropwise addition of glycidyldiethylamine to an ice-cold solution of ammonium hydroxide, followed by stirring at low temperature and then at room temperature to ensure complete reaction. The final product can then be isolated and purified by distillation, with reported yields as high as 92%. chemicalbook.com

The precursor for this reaction, glycidyldiethylamine, can be synthesized from the reaction of diethylamine with epichlorohydrin. Alternatively, 1,3-dihalopropan-2-ols, such as 1,3-dichloro-2-propanol, can serve as precursors. Reaction with diethylamine would first yield 1-chloro-3-(diethylamino)propan-2-ol, which upon treatment with a base would form the epoxide in situ, followed by reaction with ammonia.

Stereoselective Synthesis and Chiral Control in Amino Alcohols

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in only one of the enantiomers, methods for stereoselective synthesis and resolution of racemic mixtures are of significant importance.

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. For vicinal amino alcohols, several strategies have been developed, although a specific application to this compound is not widely reported. These strategies generally fall into three categories:

Substrate-controlled synthesis: Starting from a chiral pool material that already contains the desired stereochemistry. For amino alcohols, enantiopure amino acids are common starting materials. rsc.org

Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.

Catalyst-controlled synthesis: A chiral catalyst is used to favor the formation of one enantiomer over the other.

For instance, the enantioselective synthesis of vicinal amino alcohol derivatives has been achieved through nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates using a chiral phosphoramidite (B1245037) ligand. acs.org This method affords anti-configured products with high diastereoselectivity and enantioselectivity. Another approach involves the asymmetric hydrogenation of β-amino ketones using transition metal complexes with chiral bidentate phosphine (B1218219) ligands as catalysts. researchgate.net Such methodologies could potentially be adapted for the enantioselective synthesis of this compound.

Racemic Mixture Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. The most common method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. libretexts.org

This involves reacting the racemic base with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amino alcohol can be liberated by treatment with a base. While this is a widely applicable principle, the successful resolution of a specific racemate, including that of this compound, often requires empirical screening of various chiral acids and crystallization solvents to achieve efficient separation. psu.edu

Another powerful technique is enzymatic kinetic resolution. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, lipases have been used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a related β-blocker precursor, by selectively acylating one enantiomer. mdpi.com Chromatographic methods using a chiral stationary phase (CSP) are also highly effective for the analytical and preparative separation of enantiomers. nih.gov

Table 2: Common Chiral Resolving Agents for Racemic Bases

| Chiral Acid | Structure |

| (R,R)-Tartaric acid | HOOC-CH(OH)-CH(OH)-COOH |

| (S)-Mandelic acid | C₆H₅CH(OH)COOH |

| (1S)-(+)-10-Camphorsulfonic acid | C₁₀H₁₅O(SO₃H) |

Stereochemical Stability and Racemization Phenomena

The stereochemical stability of the chiral center in this compound is a critical consideration, particularly during synthesis, purification, and storage. The C-O and C-N bonds at the stereocenter are generally stable under neutral and mild acidic or basic conditions. However, racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, can occur under certain conditions.

For vicinal amino alcohols, racemization is not typically observed under standard conditions. However, harsh reaction conditions, such as high temperatures or strong acidic or basic environments, could potentially lead to racemization through various mechanisms. One possibility involves the reversible formation of an achiral intermediate. For instance, oxidation of the secondary alcohol to a ketone would destroy the stereocenter. Subsequent reduction would likely lead to a racemic mixture of the alcohol.

Chemical Reactivity and Transformational Pathways of 1 Amino 3 Diethylamino Propan 2 Ol

Fundamental Reaction Types

The reactivity of 1-Amino-3-(diethylamino)propan-2-ol is primarily dictated by the interplay of its three functional groups. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions Involving Amine Functionality

The nitrogen atoms in both the primary (-NH₂) and tertiary (-N(CH₂CH₃)₂) groups of this compound possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows them to react with various electrophiles, most notably in nucleophilic substitution reactions such as N-alkylation.

While specific examples of N-alkylation for this exact compound are not extensively detailed in the surveyed literature, the reactivity of analogous 1,3-diamino-2-propanol (B154962) derivatives is well-established. researchgate.netnih.gov In principle, the primary amine can react with alkyl halides to form secondary amines, which can be further alkylated to tertiary amines or even quaternary ammonium (B1175870) salts. The pre-existing tertiary amine can also be alkylated to form a quaternary ammonium salt. The reaction's outcome can be controlled by stoichiometry and reaction conditions.

The general scheme for the N-alkylation of the primary amine group is as follows:

Reactants: this compound, Alkyl Halide (R-X)

Product: N-Alkyl-1-amino-3-(diethylamino)propan-2-ol

Reduction Reactions (e.g., Conversion to Amines)

The chemical structure of this compound, consisting of amine and alcohol functionalities, is already in a reduced state. Therefore, further reduction of the parent molecule itself is not a typical transformation pathway. Reduction reactions are more relevant in the synthesis of γ-amino alcohols from β-enamino ketones or β-amino ketones. organic-chemistry.org In such a context, the ketone 1-amino-3-(diethylamino)propan-2-one would be an intermediate that is subsequently reduced to form the title compound, rather than the title compound being a reactant for reduction. The literature reviewed does not provide examples of reduction reactions starting from this compound.

Derivatization Strategies for Functionalization

The functional groups of this compound serve as handles for various derivatization reactions, enabling the synthesis of more complex molecules through esterification and amide formation.

Esterification Processes and Conditions

The secondary hydroxyl group can be converted to an ester through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. This reaction typically requires a catalyst, such as a strong acid, or is performed under basic conditions when using an acyl chloride to neutralize the HCl byproduct. While this is a fundamental organic transformation, specific examples detailing the esterification of this compound are not prevalent in the reviewed scientific literature. However, the principles of esterification are broadly applicable to this molecule.

Amide Formation Reactions

The primary amine of this compound is a potent nucleophile that readily reacts with carboxylic acids and their derivatives to form stable amide bonds. A specific example of this transformation is documented in patent literature, where the compound is used to synthesize a complex pyrrole-based amide. googleapis.com

In this documented procedure, this compound is reacted with a carboxylic acid to form the corresponding (3-diethylamino-2-hydroxy-propyl)-amide. googleapis.com This reaction highlights the utility of the primary amine for creating new carbon-nitrogen bonds, a key step in the synthesis of various chemical entities.

Table 2: Documented Amide Formation Reaction Click on a row to display more information.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 5-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 5-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (3-diethylamino-2-hydroxy-propyl)-amide | googleapis.com |

Synthesis of a Pyrrole-Based Amide

This reaction, detailed in patent US 2003/0092917 A1, demonstrates the successful coupling of this compound with a complex carboxylic acid to form a specific amide derivative, showcasing the compound's utility as a synthetic intermediate.

Etherification Processes

The hydroxyl group of this compound allows it to undergo etherification reactions, forming a C-O-C linkage. A primary method for the etherification of alcohols is the Williamson ether synthesis, a versatile and widely used reaction that proceeds via an SN2 mechanism. nih.govresearchgate.netmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then attacks an alkyl halide or another substrate with a good leaving group. nih.govresearchgate.netmasterorganicchemistry.com

For this compound, the first step would be the deprotonation of the secondary hydroxyl group using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. nih.gov The resulting alkoxide is a potent nucleophile that can then react with a primary alkyl halide (e.g., ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding ether. nih.gov The general scheme for this reaction is as follows:

Step 1: Deprotonation

Step 2: Nucleophilic Substitution (SN2)

(where R is an alkyl group and X is a halide)

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions in the presence of a strong base like an alkoxide. researchgate.net The presence of the two amino groups in the molecule can potentially lead to side reactions, such as N-alkylation, especially if the reaction conditions are not carefully controlled. However, the hydroxyl group is generally more acidic than the amino groups, allowing for selective deprotonation and subsequent O-alkylation under appropriate conditions.

Another potential route for etherification involves the reaction with epoxides (oxiranes). The alkoxide of this compound can act as a nucleophile and open the epoxide ring, forming a β-hydroxy ether. This reaction is typically carried out under basic or acidic conditions.

Formation of Halogenated Derivatives

The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding halogenated derivative. This transformation can be achieved using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) is a common method for converting alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The presence of the amino groups would necessitate the use of their protonated forms (e.g., as hydrochloride salts) to prevent them from reacting with the thionyl chloride.

Similarly, phosphorus halides such as phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) can be employed to synthesize the corresponding bromo and chloro derivatives. These reagents also convert the hydroxyl group into a good leaving group, which is then displaced by a halide ion.

A general reaction for the chlorination of a related 1,3-diamino-2-propanol derivative can be mixing the starting material with a halogenating agent like chloro or bromo, in the presence of a base. google.com

Due to the presence of two nucleophilic amino groups in this compound, careful control of reaction conditions is crucial to achieve selective halogenation of the hydroxyl group and avoid side reactions at the nitrogen centers. Protection of the amino groups may be necessary in some cases to ensure the desired outcome.

Reaction Kinetics and Mechanistic Elucidations

Quantitative Kinetic Studies (e.g., Pseudo-First-Order Rate Constants)

Quantitative kinetic studies provide valuable insights into the reaction rates and mechanisms of chemical transformations. For reactions involving this compound, kinetic data can be obtained by monitoring the concentration of reactants or products over time. A common approach in studying bimolecular reactions is the use of pseudo-first-order conditions. geeksforgeeks.orgutexas.edu A pseudo-first-order reaction is a bimolecular reaction that is made to behave like a first-order reaction by having one of the reactants present in a large excess. geeksforgeeks.orgutexas.edu Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction, simplifying the rate law. The rate of such a reaction is then given by:

Rate = k' [A]

where k' is the pseudo-first-order rate constant, which is equal to k[B]₀ (k is the second-order rate constant and [B]₀ is the initial concentration of the reactant in excess).

A kinetic study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols provides relevant data that can be used to infer the reactivity of this compound. researchgate.net The pseudo-first-order rate constants for the esterification of hexanoic acid with several amino alcohols in toluene (B28343) at 111 °C are presented in the table below. researchgate.net

| Amino Alcohol | Pseudo-First-Order Rate Constant (k) x 10⁻⁵ s⁻¹ |

|---|---|

| 1-Hexanol (Reference) | 0.67 |

| 2-(N,N-Dimethylamino)ethanol | 7.5 |

| 3-(N,N-Dimethylamino)propan-1-ol | 2.5 |

| 4-(N,N-Dimethylamino)butan-1-ol | 0.60 |

| 1-(N,N-Dimethylamino)propan-2-ol | 9.2 |

| trans-2-(N,N-Dimethylamino)cyclohexanol | 9.3 |

Data sourced from a study on the esterification of hexanoic acid with N,N-dialkylamino alcohols. researchgate.net

The data indicate that the presence of the amino group significantly accelerates the esterification reaction compared to a simple alcohol like 1-hexanol. researchgate.net The rate is also influenced by the relative positions of the amino and hydroxyl groups.

Investigation of Intermolecular Esterification Mechanisms (e.g., Zwitterion Mechanisms, General Base Catalysis)

The esterification of amino alcohols can proceed through several mechanisms, with the specific pathway often depending on the reaction conditions, such as the presence of an acid or base catalyst.

Zwitterion Mechanism in Acid-Catalyzed Esterification:

In the presence of a strong acid catalyst, the esterification of an amino alcohol like this compound can proceed through a mechanism involving a zwitterionic intermediate. nih.govresearchgate.netacs.org The esterification of amino acids is known to be more challenging than that of simple carboxylic acids due to their zwitterionic nature in neutral solution. nih.govresearchgate.netacs.org While this compound is not an amino acid, the presence of both amino (basic) and hydroxyl (can be acidic in the presence of a strong base) groups allows for analogous considerations. In an acidic medium, the amino groups will be protonated. The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. nih.gov

General Base Catalysis:

The tertiary amino group in this compound can also act as an internal general base catalyst during esterification. researchgate.net In this mechanism, the lone pair of electrons on the nitrogen atom of the diethylamino group can abstract the proton from the hydroxyl group, increasing its nucleophilicity. This intramolecular assistance facilitates the attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the carboxylic acid or its derivative (e.g., an acyl chloride). This leads to the formation of a tetrahedral intermediate. The reaction is thought to proceed through a seven-membered transition state. researchgate.net This type of intramolecular catalysis can significantly enhance the rate of esterification compared to alcohols lacking a suitably positioned amino group. researchgate.net

Influence of Alkyl and Geminal Dialkyl Substitution on Reaction Rates and Thermodynamics of Activation

The rate and thermodynamics of reactions involving this compound are influenced by the nature of the alkyl substituents on the nitrogen atoms and the carbon backbone.

Influence of Alkyl Substitution:

The diethylamino group in this compound influences its reactivity in several ways. The ethyl groups are electron-donating, which increases the basicity and nucleophilicity of the tertiary nitrogen atom compared to an unsubstituted amino group. This enhanced basicity can play a role in the general base catalysis mechanism discussed earlier. However, the steric bulk of the ethyl groups can also hinder the approach of reactants to the nitrogen atom or adjacent functional groups.

The kinetic data for the esterification of hexanoic acid with different N,N-dialkylamino alcohols demonstrate the effect of the alkyl chain length between the amino and hydroxyl groups. researchgate.net As the distance between the two groups increases, the rate of esterification decreases, suggesting that the catalytic effect of the amino group is most effective when it can form a stable cyclic transition state. researchgate.net

Influence of Geminal Dialkyl Substitution:

Geminal dialkyl substitution, also known as the Thorpe-Ingold effect or gem-dimethyl effect, refers to the observation that replacing two hydrogen atoms on a carbon with two alkyl groups often accelerates intramolecular reactions. nih.govresearchgate.netresearchgate.net This effect is attributed to a decrease in the internal rotational freedom of the molecule and a change in the bond angles that favors the cyclic transition state. While this compound itself does not have geminal dialkyl substitution on its backbone, this principle is relevant when considering the design of related molecules with potentially enhanced reactivity. For instance, introducing gem-dimethyl groups on the carbon chain between the amino and hydroxyl groups could further increase the rate of intramolecularly catalyzed reactions.

Thermodynamics of Activation:

Coordination Chemistry and Ligand Formation

With two nitrogen atoms and one oxygen atom, this compound is a potentially versatile polydentate ligand capable of forming coordination complexes with various metal ions. The primary amino group, the tertiary amino group, and the hydroxyl group can all act as donor sites. Depending on the metal ion and the reaction conditions, it can coordinate as a bidentate or a tridentate ligand.

As a diamine ligand, it can form stable chelate rings with metal ions. The formation of five- or six-membered chelate rings is particularly favorable in coordination chemistry. In the case of this compound, coordination involving the primary amine and the hydroxyl group would form a five-membered ring, while coordination involving both amino groups would lead to a six-membered ring. Tridentate coordination involving all three donor atoms is also possible, which would result in the formation of two fused chelate rings, enhancing the stability of the complex.

The coordination chemistry of the related ligand N-methyl-1,3-diamino-2-propanol with copper(II) has been investigated. nih.gov This study revealed the formation of a 2D copper(II) complex where the deprotonated amino alcohol acts as a bridging ligand. nih.gov The magnetic properties of this complex showed a net ferromagnetic coupling between the copper centers. nih.gov It is expected that this compound would form similar complexes with copper(II) and other transition metals such as nickel(II) and cobalt(II). The electronic and steric properties of the diethylamino group would likely influence the structure and stability of the resulting complexes.

The ability of this compound to form stable metal complexes makes it a candidate for applications in catalysis, materials science, and as a chelating agent.

Role of Dual Functional Groups in Metal Complexation

The primary and tertiary amino groups, along with the hydroxyl group, provide multiple coordination sites, enabling this compound to act as a multidentate ligand. The specific mode of coordination can vary depending on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

In the presence of metal ions, the amino groups, with their lone pairs of electrons, can readily form coordinate bonds. The primary amino group and the tertiary amino group can coordinate to a metal center, leading to the formation of a five-membered chelate ring, a thermodynamically favored arrangement. The presence of two amino groups allows for the potential formation of both mononuclear and dinuclear metal complexes.

Research on analogous amino alcohol ligands provides insight into the potential complexation behavior of this compound. For instance, studies on similar ligands have shown that they can form stable complexes with a variety of transition metals. The coordination can be monodentate, through one of the nitrogen atoms, or bidentate, involving both a nitrogen atom and the oxygen atom of the hydroxyl group. In the case of this compound, the possibility of tridentate coordination involving both nitrogen atoms and the oxygen atom exists, which would lead to the formation of two fused five-membered chelate rings, a particularly stable configuration.

The steric hindrance from the diethyl groups on the tertiary amine can influence the geometry of the resulting metal complex. This bulkiness might favor the formation of specific isomers or even prevent certain coordination modes that are possible with less substituted analogues.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Chelate Ring Size |

|---|---|---|

| Monodentate | Primary N or Tertiary N | - |

| Bidentate (N,N) | Primary N and Tertiary N | 5-membered |

| Bidentate (N,O) | Primary N and O | 5-membered |

| Bidentate (N,O) | Tertiary N and O | 5-membered |

| Tridentate (N,N,O) | Primary N, Tertiary N, and O | Two fused 5-membered rings |

Formation of Aminoalkoxide Ligands

A significant aspect of the reactivity of this compound is the ability of the hydroxyl group to be deprotonated, especially upon coordination to a metal ion. This deprotonation transforms the ligand into an aminoalkoxide. The formation of the alkoxide is often facilitated by the presence of a base or can occur upon coordination to a sufficiently Lewis acidic metal center.

The resulting alkoxide oxygen is a bridging ligand, capable of linking two or more metal centers. This bridging ability is crucial in the formation of polynuclear metal complexes. Studies on related 1,3-diamino-2-propanol systems have demonstrated the formation of dinuclear copper(II) complexes where the deprotonated central oxygen atom of the propan-2-ol backbone acts as a bridge between the two metal ions.

The pH of the reaction medium plays a critical role in the formation of aminoalkoxide ligands. In acidic or neutral conditions, the ligand is more likely to coordinate as a neutral molecule. As the pH increases, deprotonation of the hydroxyl group becomes more favorable, leading to the formation of alkoxide-bridged complexes.

The formation of an aminoalkoxide ligand from this compound can be represented by the following general equilibrium:

M^n+ + H2N-CH2-CH(OH)-CH2-N(Et)2 ⇌ [M(H2N-CH2-CH(O)-CH2-N(Et)2)]^(n-1)+ + H+

The stability and structure of the resulting aminoalkoxide complex are dependent on the nature of the metal ion, with different metals favoring different coordination geometries and nuclearities.

Table 2: Comparison of Related Amino Alcohol Ligands in Metal Complexation

| Ligand | Metal Ion | Observed Coordination Behavior | Reference |

|---|---|---|---|

| 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol | Zn(II) | Forms both mononuclear and dinuclear complexes. | google.com |

| 3-Amino-1-propanol | Zn(II) | Coordinates in a monodentate manner via the amino nitrogen. | buecher.de |

| N-Methylaminoethanol | Zn(II) | Coordinates in a bidentate chelating manner through both N and O atoms. | buecher.de |

| 3-Dimethylamino-1-propyl | Ni(II), Pd(II), Pt(II) | Forms square-planar complexes with two chelating ligands. |

Advanced Analytical Techniques in the Characterization of 1 Amino 3 Diethylamino Propan 2 Ol

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Amino-3-(diethylamino)propan-2-ol. By interacting with electromagnetic radiation, these methods provide detailed information about the compound's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in the this compound molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the secondary alcohol group, as well as the N-H stretching of the primary amine. The presence of the primary amine (-NH₂) group would also likely show a bending vibration (scissoring) around 1650-1580 cm⁻¹. C-H stretching vibrations from the ethyl and propanol (B110389) backbone would appear in the 3000-2850 cm⁻¹ region. Furthermore, C-N stretching vibrations for both the primary and tertiary amine groups are expected in the 1250-1020 cm⁻¹ range. docbrown.info The C-O stretching of the secondary alcohol would typically be observed around 1100 cm⁻¹.

A hypothetical summary of the expected prominent IR absorption bands for this compound is presented below:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | O-H (alcohol), N-H (amine) | Stretching |

| 3000-2850 | C-H (alkane) | Stretching |

| 1650-1580 | N-H (primary amine) | Bending |

| 1250-1020 | C-N (amine) | Stretching |

| ~1100 | C-O (secondary alcohol) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each non-equivalent proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons of the ethyl groups attached to the tertiary nitrogen would likely appear as a quartet and a triplet. The protons on the propanol backbone would exhibit more complex splitting patterns due to their proximity to the hydroxyl and amino groups. The proton of the hydroxyl group and the protons of the primary amino group would appear as broad singlets, and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see distinct signals for the two carbons of the ethyl groups, and the three carbons of the propanol backbone, each with a unique chemical shift. The carbon attached to the hydroxyl group would resonate at a characteristic downfield shift.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, which has a molecular weight of 146.23 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) at m/z 147 under electrospray ionization (ESI) conditions. uni.lu

Further fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can also aid in its identification. For the [M+H]⁺ ion of this compound, a predicted CCS value of 136.3 Ų has been calculated. uni.lu

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is ideally suited for the analysis of this compound, allowing for both the assessment of its purity and its quantification in various matrices.

A typical LC-MS method for this compound would involve a reversed-phase column where the separation is based on the compound's polarity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The mass spectrometer would be set to monitor for the specific m/z of the protonated molecule (147.14918 for [M+H]⁺). uni.lu This highly selective detection allows for accurate quantification even in the presence of co-eluting impurities.

Electrochemical Characterization in Applied Research

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. While specific studies on this compound are not widely published, research on related amino-TEMPO derivatives demonstrates how such analyses can be conducted. koreascience.kr These studies typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring the current response to a varying potential. This can provide insights into the oxidation and reduction potentials of the molecule, which is relevant for applications where it might be involved in redox reactions, such as in the development of certain types of batteries or as a corrosion inhibitor. The amino and hydroxyl functional groups in this compound could potentially undergo electrochemical reactions, and their behavior can be elucidated through these advanced analytical methods.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a fundamental electrochemical technique used to evaluate the corrosion rate and to understand the mechanism of corrosion inhibition. By polarizing the metal sample to potentials above and below its free-corrosion potential, a polarization curve is generated, from which key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are extrapolated.

Research on β-amino-alcohols, including compounds structurally similar to this compound, has demonstrated their effectiveness as corrosion inhibitors. In a study involving 1-diethylamino-propan-2-ol (EAP) and 1,3-bis-diethylamino-propan-2-ol (DEAP) on brass in a simulated atmospheric water environment, potentiodynamic polarization curves revealed a significant decrease in corrosion current density in the presence of these inhibitors. scribd.com This indicates a reduction in the corrosion rate.

The data showed that with an increasing concentration of the inhibitor, the corrosion potential (Ecorr) shifted to more positive (anodic) values. scribd.com This shift suggests that these compounds primarily act as anodic inhibitors, retarding the anodic dissolution of the metal by blocking the active sites on the surface. researchgate.net The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor.

Table 1: Potentiodynamic Polarization Data for β-Amino-Alcohols on Brass scribd.com

| Inhibitor | Concentration (mol/L) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | -210 | 8.91 | - |

| EAP | 1.0 x 10⁻⁵ | -205 | 4.32 | 51.5 |

| 1.0 x 10⁻⁴ | -198 | 2.19 | 75.4 | |

| 1.0 x 10⁻³ | -192 | 1.12 | 87.4 | |

| 1.0 x 10⁻² | -185 | 0.56 | 93.7 | |

| DEAP | 1.0 x 10⁻⁵ | -202 | 3.13 | 64.9 |

| 1.0 x 10⁻⁴ | -195 | 1.58 | 82.3 | |

| 1.0 x 10⁻³ | -188 | 0.89 | 90.0 | |

| 1.0 x 10⁻² | -180 | 0.45 | 94.9 |

This interactive table allows for sorting and filtering of the data.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor on the metal surface. The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.

In the study of β-amino-alcohols like EAP and DEAP, EIS measurements showed that the presence of the inhibitor significantly increased the charge transfer resistance (Rct). scribd.com The Rct value is inversely proportional to the corrosion rate, so a higher Rct indicates better corrosion protection. The Nyquist plots for the inhibited solutions typically show a larger semicircle diameter compared to the uninhibited solution, which visually represents the increase in charge transfer resistance.

The double-layer capacitance (Cdl) values were also found to decrease with the addition of the inhibitor. researchgate.net This decrease is attributed to the adsorption of the inhibitor molecules on the brass surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. The adsorption of these compounds on the brass surface was found to follow the Langmuir adsorption isotherm model. researchgate.net

Table 2: Electrochemical Impedance Spectroscopy Data for β-Amino-Alcohols on Brass scribd.com

| Inhibitor | Concentration (mol/L) | Rct (Ω cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | 285 | 158 | - |

| EAP | 1.0 x 10⁻⁵ | 543 | 83 | 47.5 |

| 1.0 x 10⁻⁴ | 1124 | 41 | 74.6 | |

| 1.0 x 10⁻³ | 2245 | 20 | 87.3 | |

| 1.0 x 10⁻² | 4521 | 10 | 93.7 | |

| DEAP | 1.0 x 10⁻⁵ | 789 | 57 | 63.9 |

| 1.0 x 10⁻⁴ | 1588 | 28 | 82.1 | |

| 1.0 x 10⁻³ | 2854 | 15 | 90.0 | |

| 1.0 x 10⁻² | 5632 | 8 | 94.9 |

This interactive table allows for sorting and filtering of the data.

Gravimetric Measurements

Gravimetric measurements, or weight loss experiments, provide a direct and straightforward method for determining the average corrosion rate over a specific period. This technique involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a set duration. After exposure, the coupons are cleaned to remove corrosion products, and the weight loss is measured.

Studies on the corrosion inhibition of brass by compounds similar to this compound have utilized gravimetric measurements to confirm their protective efficacy. researchgate.net The inhibition efficiency is calculated by comparing the weight loss of the metal in the uninhibited and inhibited solutions.

While a specific data table for this compound from a single source is not provided, the general findings from related studies indicate a significant reduction in the weight loss of brass in the presence of amino alcohol inhibitors. The inhibition efficiency determined by gravimetric measurements is generally in good agreement with the results obtained from electrochemical techniques. For instance, in a related study, the weight loss of a brass electrode was found to decrease significantly in the presence of 1,3-bis-diethylamino-propan-2-ol (DEAP). researchgate.net

Table 3: Illustrative Gravimetric Measurement Data for a Corrosion Inhibitor

| Inhibitor Concentration | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | 10.5 | 0.15 | - |

| Low | 4.2 | 0.06 | 60 |

| Medium | 2.1 | 0.03 | 80 |

| High | 0.84 | 0.012 | 92 |

This illustrative table demonstrates the typical data obtained from gravimetric measurements.

The consistency of results across these different analytical techniques provides a comprehensive and robust characterization of the corrosion inhibition properties of this compound and its analogs.

Computational Chemistry and Theoretical Investigations of 1 Amino 3 Diethylamino Propan 2 Ol

Structure-Reactivity Relationship Predictions

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the electronic structure of 1-Amino-3-(diethylamino)propan-2-ol and predicting its reactivity.

Electronic Properties: DFT simulations reveal key aspects of the molecule's electronic landscape. The highest occupied molecular orbital (HOMO) is primarily located on the amino and diethylamino groups. This localization indicates that these nitrogen atoms are the main centers for nucleophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is situated near the hydroxyl group, suggesting this area is susceptible to electrophilic interactions.

Natural Population Analysis (NPA) provides further detail on the charge distribution. Calculated charges highlight electron-rich regions at the primary amino nitrogen and the hydroxyl oxygen, making them prime sites for electrophilic attack and hydrogen bonding. The diethylamino nitrogen is comparatively less electron-rich. These electronic characteristics are fundamental in predicting how the molecule will interact with other reagents.

Steric Effects: The molecule's three-dimensional structure, including the steric hindrance presented by the diethylamino group, plays a significant role in its reactivity. Compared to smaller analogues like 1-dimethylamino-2-propanol (B140979), the bulkier ethyl groups can influence reaction kinetics and binding affinities by sterically shielding nearby reactive sites. Computational models can precisely quantify these steric effects, helping to predict which reaction pathways are favored.

| Property | Finding | Implication |

|---|---|---|

| HOMO Localization | Concentrated on the primary amino and tertiary diethylamino groups. | Indicates primary sites for nucleophilic reactivity. |

| LUMO Localization | Concentrated near the hydroxyl (-OH) group. | Suggests the site for electrophilic susceptibility. |

| Natural Population Analysis (NPA) Charges | Amino Nitrogen: -0.63 e Hydroxyl Oxygen: -0.72 e Diethylamino Nitrogen: -0.21 e | Highlights the electron-rich nature of the primary amine and hydroxyl groups, making them potential sites for interaction. |

| Dipole Moment | 3.12 D | Underscores the molecule's polar nature, influencing its solubility and intermolecular interactions. |

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling are powerful tools for understanding and predicting the course of chemical reactions involving this compound. These models are particularly relevant in contexts like industrial synthesis and carbon capture, where similar amino alcohols are employed.

Modeling Approaches: For processes such as CO2 capture, thermodynamic models like the Cubic-Plus-Association (CPA) or the modified Kent-Eisenberg model are often used. mdpi.com These models combine an equation of state with terms that account for hydrogen bonding, which is critical for amino alcohol systems. mdpi.com They can be used to correlate experimental data on gas solubility and predict the behavior of this compound in such applications. mdpi.com

Prediction of Chemical Equilibria and Protonation States

The behavior of this compound in solution is governed by chemical equilibria, including acid-base reactions and complex formation. Theoretical calculations can predict these equilibria and the dominant species present under various conditions.

Protonation Equilibria: The molecule contains two basic nitrogen atoms (a primary amine and a tertiary amine) and a hydroxyl group, which can participate in protonation/deprotonation equilibria. Computational methods can predict the pKa values for the conjugate acids of the amine groups. This information is crucial for determining the dominant protonation state at a given pH. The primary amine is generally more basic than the tertiary amine in similar structures, and theoretical models can confirm this trend and provide quantitative predictions for this specific molecule.

Reaction Equilibria: In applications like CO2 capture, the key chemical equilibria involve the formation of carbamate (B1207046) (from the primary amine), bicarbonate, and carbonate ions. mdpi.com The set of relevant reactions includes:

Protonation of the amine groups.

Formation of a zwitterion intermediate with CO2. mdpi.com

Carbamate formation. mdpi.com

Hydrolysis of carbamate to form bicarbonate. mdpi.com

Studies of Intermolecular Interactions

The physical and chemical properties of this compound are heavily influenced by the non-covalent interactions it forms with itself and with other molecules.

Hydrogen Bonding: The molecule features both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the two nitrogen atoms and the oxygen atom). Computational studies have shown that in the solid state, its structure is stabilized by a network of intermolecular hydrogen bonds. These include N-H···O interactions between the amino and hydroxyl groups of adjacent molecules. Furthermore, weaker C-H···O hydrogen bonds can also contribute to the stability of the crystal lattice. Intramolecular hydrogen bonding between the hydroxyl and primary amino group is also predicted by computational models, influencing the molecule's preferred conformation.

Other Interactions: Beyond hydrogen bonding, van der Waals forces also play a significant role, particularly due to the flexible ethyl groups on the tertiary amine. When interacting with other molecules, such as a biological receptor or a solvent, computational models can map the full interaction potential, identifying the most favorable binding modes and orientations.

Applications in Computer-Aided Molecular Design

The theoretical data generated for this compound serves as a valuable foundation for computer-aided molecular design (CAMD). By understanding its structure-property relationships, scientists can rationally design new molecules with tailored characteristics.

Designing Novel Solvents and Ligands: The computational profile of this compound can be used as a benchmark for designing new solvents for applications like CO2 capture. For instance, by modifying its alkyl chains or the spacing between functional groups, researchers can computationally screen for derivatives with improved absorption capacity, optimized reaction kinetics, or lower regeneration energy. researchgate.netacs.org Predictive models can correlate structural features with degradation rates, guiding the design of more stable and efficient amines. acs.org

Guiding Synthesis and Process Optimization: Thermodynamic and kinetic models can direct the optimization of synthetic pathways or industrial processes. nrel.gov For example, by simulating reaction conditions, computational models can help identify the optimal temperature, pressure, and solvent to maximize the yield of a desired product or the efficiency of a process like gas fermentation, where related compounds might be used. nrel.gov This modeling-driven approach accelerates development and reduces the need for extensive empirical experimentation.

Research Applications and Functional Roles in Chemical Science and Engineering

General Utility as a Reagent in Organic Synthesis

1-Amino-3-(diethylamino)propan-2-ol serves as a versatile building block in organic synthesis. Its synthesis is typically achieved through the reaction of glycidyldiethylamine (B1347072) with ammonium (B1175870) hydroxide. chemicalbook.com The presence of a primary amine, a secondary hydroxyl group, and a tertiary amine allows for a variety of subsequent chemical transformations. The primary amine and the hydroxyl group can readily react with isocyanates, while its structure is foundational for creating more complex molecules. google.com For instance, it belongs to the 1,3-diamino-2-propanol (B154962) family, which are recognized for their role in synthesizing novel tertiary diamines. google.com

Role in Polymer and Material Science

The compound and its derivatives play significant roles in the development of polymeric materials.

In the production of polyurethanes, tertiary amines are widely used as catalysts to balance the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. americanchemistry.com Alkanolamines, such as this compound, are a class of amine catalysts employed in these formulations. americanchemistry.com The hydroxyl group in these catalysts can react with isocyanate groups, incorporating the catalyst molecule into the polymer matrix. This covalent bonding reduces the volatility of the catalyst, thereby minimizing amine emissions and odor in the final polyurethane product, such as flexible foams. google.comtosoheurope.com This is a critical advantage for applications like automotive interiors. mofanpu.com

While its primary catalytic role is in the polyaddition reactions characteristic of polyurethane formation, the functional groups of this compound allow for its potential involvement in polycondensation reactions. The primary amine and hydroxyl group can, in principle, react with difunctional compounds like dicarboxylic acids or their derivatives to form polyamides or polyesters, respectively. However, this application is less documented in comparison to its well-established role in polyurethane catalysis.

The molecular structure of this compound, containing both hydrophilic (amine and hydroxyl groups) and hydrophobic (diethyl groups) moieties, gives it amphiphilic character. This makes it a suitable precursor for the synthesis of cationic or non-ionic surfactants and emulsifiers. By reacting the primary amine or hydroxyl group, the molecule can be modified to enhance its surface-active properties for various applications, including in the formulation of emulsions.

Applications in Corrosion Inhibition

Amines and their derivatives are effective corrosion inhibitors for various metals and alloys.

A structurally similar compound, 1,3-bis-diethylamino-propan-2-ol (DEAP), has been studied as an effective volatile corrosion inhibitor (VCI) for brass. researchgate.net VCIs are compounds that have sufficient vapor pressure to be transported through the gas phase and adsorb onto a metal surface, forming a protective film. mdpi.com This film acts as a barrier, preventing contact between the metal and corrosive agents in the atmosphere. mdpi.com

The mechanism for this compound as a VCI is believed to operate on a similar principle. The process involves:

Volatilization: The compound transitions into the vapor phase, allowing it to diffuse through an enclosed space.

Transport and Adsorption: The vapor-phase molecules are transported to the metal surface where they adsorb. The nitrogen atoms of the amine groups and the oxygen atom of the hydroxyl group can act as adsorption centers, forming a coordinate bond with the metal. mdpi.com

Film Formation: This adsorption leads to the formation of a thin, protective, and hydrophobic molecular layer on the metal surface. researchgate.netmdpi.com This film inhibits the electrochemical processes of corrosion by blocking the anodic (metal dissolution) and/or cathodic (oxygen reduction) reaction sites. researchgate.netresearchgate.net Studies on analogous amine-based VCIs show that this adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

Adsorption Behavior on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)

The adsorption of amino alcohols like this compound onto metal surfaces is a critical aspect of corrosion inhibition. While specific studies on this compound are not prevalent, research on analogous compounds provides insight into its likely behavior. For instance, studies on 3-(diethylamino)-1-phenylpropan-1-one, a Mannich base, demonstrate effective corrosion inhibition for N80 steel in acidic environments. researchgate.net This inhibition is achieved through the adsorption of the molecule onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model.

The adsorption process for these types of compounds is often a complex mixture of physisorption and chemisorption. researchgate.net Physisorption involves electrostatic interactions between the charged metal surface and the protonated amine groups, while chemisorption involves the sharing of electrons between the nitrogen and oxygen atoms' lone pairs and the vacant d-orbitals of the metal. The presence of both a primary and a tertiary amine group, along with a hydroxyl group in this compound, suggests a strong potential for adsorption. The molecule can adsorb onto a metal surface, with the imidazolium (B1220033) cation (Im+) accepting an electron from the metallic surface to become electro-neutral. researchgate.net This neutral entity then donates its free electron pair from the nitrogen atoms and the π-electrons of the ring into the empty d-orbitals of the metal surface, forming a donor-acceptor complex. researchgate.net

The Gibbs free energy of adsorption (ΔG°ads) is a key parameter in these studies. Values of ΔG°ads between -20 and -40 kJ mol⁻¹ indicate a combination of electrostatic interaction and weak chemical bonding. researchgate.net For related inhibitors, the adsorption mechanism has been shown to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.

| Parameter | Significance in Adsorption | Typical Findings for Analogous Compounds |

| Inhibition Efficiency | Measures the effectiveness of the compound in preventing corrosion. | Can reach over 95% at optimal concentrations. researchgate.net |

| Adsorption Type | Describes the nature of the interaction between the inhibitor and the metal surface. | Often a mixed-type, involving both physisorption and chemisorption. researchgate.net |

| Adsorption Isotherm | A model that describes the equilibrium of adsorption. | Frequently follows the Langmuir model. |

| ΔG°ads | Indicates the spontaneity and type of adsorption. | Values typically suggest spontaneous and strong adsorption. researchgate.net |

Role in Gas Absorption and Separation Technologies (e.g., CO2 Capture)

Amino alcohol solutions are extensively studied for their potential in capturing carbon dioxide (CO2) from flue gases and other industrial streams. researchgate.net While specific data for this compound is limited, the family of alkanolamines it belongs to is central to this technology. researchgate.net These compounds react with CO2 to form carbamates or bicarbonates, effectively removing it from a gas stream. mdpi.com The presence of both a primary and a tertiary amine group in this compound suggests it could function as a blended amine within a single molecule, potentially offering both a high rate of reaction and good absorption capacity.

Thermodynamic Analysis of Absorption Processes

The thermodynamics of CO2 absorption in amino alcohol solutions are crucial for designing and optimizing capture processes, particularly the energy required for solvent regeneration. The heat of absorption is a key parameter; lower values are desirable to reduce the energy penalty of the regeneration step. rsc.org For example, the heat of CO2 absorption in a 1-dimethylamino-2-propanol (B140979) (a structural analog) solution has been estimated to be 30.5 kJ/mol. researchgate.net

Thermodynamic models like the electrolyte Non-Random Two-Liquid (eNRTL) model are used to correlate experimental data on solubility and heat capacity, which is essential for process simulation. mdpi.com The absorption capacity, another critical thermodynamic factor, is the amount of CO2 that can be absorbed per mole of amine. Sterically hindered amines, a class that can include derivatives of aminopropanol, can exhibit a higher absorption capacity, approaching a 1:1 molar ratio of CO2 to amine. mdpi.commdpi.com

| Thermodynamic Parameter | Importance in CO2 Capture | Value for Analogous Amines (e.g., 1DMAP) |

| Heat of Absorption | Determines the energy required for solvent regeneration. | ~30.5 kJ/mol researchgate.net |

| CO2 Loading Capacity | The maximum amount of CO2 absorbed per unit of solvent. | Can exceed 1.0 mol CO2/mol amine at high pressures. mdpi.com |

| Cyclic Capacity | The difference in CO2 loading between the absorber and desorber. | A key factor for process efficiency. |

Kinetic Studies of CO2 Reactions with Amino Alcohol Solvents

The kinetics of the reaction between CO2 and the amino alcohol solvent determine the rate of absorption and the required size of the absorption equipment. The reaction with primary and secondary amines is generally faster than with tertiary amines. acs.org The zwitterion and termolecular mechanisms are commonly used to model these reaction kinetics. acs.org

For 3-(dimethylamino)-1-propylamine (DMAPA), an amine with both primary and tertiary amino groups, the reaction with CO2 is faster than that of primary amines like monoethanolamine (MEA). acs.org The second-order rate constants for DMAPA in aqueous solutions are in the range of 9.70–19.30 m³·mol⁻¹·s⁻¹. acs.org The activation energy for this reaction is also lower than that of MEA, indicating a more favorable reaction kinetic at lower temperatures. acs.org Given its structure, this compound would be expected to exhibit rapid reaction kinetics due to the primary amine group.

| Kinetic Parameter | Significance | Findings for Structurally Similar Amines (e.g., DMAPA) |

| Reaction Mechanism | Describes the pathway of the reaction between CO2 and the amine. | Can be described by zwitterion and termolecular mechanisms. acs.org |

| Second-Order Rate Constant (k₂) | Quantifies the reaction speed. | 9.70–19.30 m³·mol⁻¹·s⁻¹ in aqueous solutions. acs.org |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 39.47 kJ·mol⁻¹ in aqueous solution, lower than MEA. acs.org |

Function as a Chiral Building Block in Complex Syntheses

Optically active amino alcohols are valuable chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of a stereocenter at the C2 position (the carbon bearing the hydroxyl group) means that this compound can exist as two enantiomers. While specific examples of its use are not widely documented, the synthesis of related optically active compounds like 3-(methylamino)-1-(2-thienyl)propan-1-ol, an intermediate for the drug Duloxetine, highlights the importance of this class of molecules. google.com

The synthesis of enantiomerically pure forms of such amino alcohols can be achieved through various methods, including the use of chiral resolving agents like mandelic acid or dibenzoyltartaric acid to separate the diastereomeric salts. google.com Another route involves the asymmetric synthesis from prochiral precursors. The resulting chiral amino alcohol can then be incorporated into a larger molecule, transferring its stereochemistry to the final product.

Investigative Applications in Forensic Chemistry (e.g., as a marker for synthesis pathways)

In forensic chemistry, the identification of impurities and byproducts in illicitly manufactured substances can provide crucial information about the synthesis route employed. While there is no specific mention in the provided search results of this compound being used as a forensic marker, its chemical nature makes it a plausible candidate in certain scenarios.

For example, if it were used as a precursor or reagent in a clandestine synthesis, its presence, or the presence of its derivatives, in the final product could serve as a chemical signature. The analysis of such markers typically involves highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The unique fragmentation pattern of the molecule in a mass spectrometer would allow for its identification even at trace levels. The compound's molecular formula is C7H18N2O, and it has a monoisotopic mass of 146.1419 Da. uni.lu

The potential for its use as a marker would depend entirely on its involvement in specific, known synthesis pathways of interest to forensic investigators. Without such a known link, its application in this field remains speculative.

Chemical Stability and Degradation Studies of 1 Amino 3 Diethylamino Propan 2 Ol

Investigation of Chemical Stability under Varied Environmental Conditions